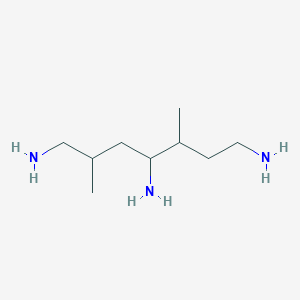

2,5-Dimethylheptane-1,4,7-triamine

Description

2,5-Dimethylheptane-1,4,7-triamine is a branched aliphatic triamine characterized by a heptane backbone substituted with methyl groups at positions 2 and 5, and amine (-NH₂) groups at positions 1, 4, and 6. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry, polymer synthesis, and catalysis.

Properties

CAS No. |

114662-79-2 |

|---|---|

Molecular Formula |

C9H23N3 |

Molecular Weight |

173.30 g/mol |

IUPAC Name |

2,5-dimethylheptane-1,4,7-triamine |

InChI |

InChI=1S/C9H23N3/c1-7(6-11)5-9(12)8(2)3-4-10/h7-9H,3-6,10-12H2,1-2H3 |

InChI Key |

NPNWQHCXLCJOIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C(CC(C)CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptane-1,4,7-triamine typically involves multi-step organic reactions. One common method is the reductive amination of 2,5-dimethylheptane-1,4,7-trione with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylheptane-1,4,7-triamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary or tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,5-Dimethylheptane-1,4,7-triamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethylheptane-1,4,7-triamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Isomerism in Dimethylheptane Derivatives

The parent hydrocarbon, 2,5-dimethylheptane (CAS 1072-05-5), is structurally related to isomers such as:

- 2,4-Dimethylheptane (CAS 1071-26-7)

- 2,3-Dimethylheptane (CAS 3074-71-3)

- 3,5-Dimethylheptane (CAS 926-82-9)

These isomers differ in methyl group placement, influencing their derivatives' reactivity.

Comparison with Other Triamines

While the provided evidence lacks direct data on analogous triamines, general comparisons can be inferred:

- 1,4,7-Triazacyclononane (TACN): A cyclic triamine with stronger chelating ability due to pre-organized geometry, unlike the linear 2,5-dimethylheptane-1,4,7-triamine.

- Linear Aliphatic Triamines (e.g., 1,5,9-Triazanonane): Longer chain triamines exhibit higher flexibility but lower directional stability in coordination complexes.

Physicochemical Properties (Theoretical Analysis)

Table 1: Hypothetical Comparison of Branched Triamines

| Compound | Molecular Formula | Branching Positions | Predicted Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| This compound | C₉H₂₂N₃ | 2,5 | ~250–280 | Moderate |

| 2,4-Dimethylheptane-1,3,5-triamine | C₉H₂₂N₃ | 2,4 | ~260–290 | Low |

| 3,5-Dimethylheptane-1,4,7-triamine | C₉H₂₂N₃ | 3,5 | ~270–300 | Low-Moderate |

Key Observations :

- Boiling Points: Increased branching typically reduces boiling points due to decreased surface area and van der Waals interactions. However, the presence of three amine groups elevates boiling points compared to non-amine hydrocarbons .

- Solubility : Amine groups enhance water solubility via hydrogen bonding. The 2,5-dimethyl substitution may slightly reduce solubility compared to linear triamines due to hydrophobic methyl groups .

Coordination Chemistry

The 1,4,7-amine spacing in this compound may allow for tridentate ligand formation, similar to TACN but with adjustable flexibility. This contrasts with rigid cyclic triamines, offering tunable metal-ligand bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.